Dimestrol

Vue d'ensemble

Description

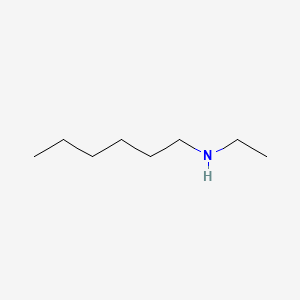

Diethylstilbestrol dimethyl ether is a stilbenoid.

Applications De Recherche Scientifique

Hormonothérapie dans le Puberté Féminine Retardée

Dimestrol a été utilisé en milieu clinique pour gérer les cas de puberté féminine retardée. Il agit en induisant le développement des caractéristiques sexuelles secondaires féminines, traitant ainsi le déséquilibre hormonal à l'origine de la puberté retardée .

Traitement de l'Hypogonadisme

Chez les personnes atteintes d'hypogonadisme, où les glandes sexuelles produisent peu ou pas d'hormones, this compound sert de traitement hormonal substitutif. Il complète les niveaux d'œstrogènes dans l'organisme, qui sont essentiels au maintien de la santé sexuelle et reproductive .

Gestion des Symptômes Ménopausiques et Postménopausiques

This compound est connu pour soulager les symptômes associés à la ménopause et à la postménopause, tels que les bouffées de chaleur, la sécheresse vaginale et l'ostéoporose. En imitant l'action des œstrogènes, il contribue à réduire ces désagréments .

Traitement du Cancer de la Prostate

This compound a été utilisé dans le traitement du cancer de la prostate en raison de ses propriétés œstrogéniques. L'hormonothérapie œstrogénique peut ralentir la croissance des cellules cancéreuses de la prostate et est considérée comme une option thérapeutique, en particulier dans les cas avancés .

Développement de Méthodes Analytiques dans l'Industrie Pharmaceutique

Dans l'industrie pharmaceutique, this compound peut être utilisé pour le développement et la validation de méthodes analytiques. Il joue un rôle dans l'application du Contrôle Qualité (CQ) pour les Demandes de Nouveaux Médicaments Abrégés (ANDA) ou pendant la production commerciale du Diéthylstilbestrol .

Applications Vétérinaires

Historiquement, des composés comme this compound étaient utilisés pour la promotion de la croissance du bétail et pour traiter l'incontinence canine. Cependant, en raison de ses propriétés cancérigènes reconnues, son utilisation dans ces applications a été considérablement réduite ou éliminée .

Outil Éducatif en Pharmacologie et Toxicologie

This compound sert d'étude de cas importante dans l'enseignement de la pharmacologie et de la toxicologie, soulignant les conséquences de la perturbation endocrinienne et l'importance d'une évaluation rigoureuse de la sécurité des médicaments.

Chacune de ces applications démontre les rôles divers que this compound a joué dans la recherche scientifique et la pratique clinique. Il est important de noter que bien que this compound ait eu diverses utilisations, son application est désormais limitée en raison de la reconnaissance de ses effets indésirables potentiels, y compris les risques cancérigènes .

Mécanisme D'action

Dimestrol, also known as Synthila or Diethylstilbestrol dimethyl ether, is a synthetic nonsteroidal estrogen of the stilbestrol group . It has been used clinically as a hormonal therapy in cases of delayed female puberty, hypogonadism, menopausal, and postmenopausal symptoms .

Target of Action

This compound’s primary targets are the estrogen receptors located in various cells, including those in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These receptors play a crucial role in the regulation of various physiological processes, including reproduction, metabolism, bone density, and cell growth .

Mode of Action

This compound, like other estrogens, diffuses into its target cells and interacts with the estrogen receptor . This interaction triggers a series of biochemical reactions that lead to the transcription of specific genes and the synthesis of specific proteins . The effect of estrogen binding to their receptors causes downstream increases in the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, and suppresses follicle-stimulating hormone (FSH) from the anterior pituitary .

Biochemical Pathways

The binding of this compound to estrogen receptors triggers a cascade of biochemical reactions that affect various pathways. These include the synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins . These proteins play a crucial role in the transport of hormones in the blood and the regulation of their bioavailability .

Pharmacokinetics

It is known that this compound has a long duration of action of 6 weeks when given by intramuscular injection . This suggests that this compound may have good bioavailability and a slow rate of metabolism and excretion, allowing it to exert its effects over a prolonged period.

Analyse Biochimique

Biochemical Properties

Dimestrol interacts with various enzymes, proteins, and other biomolecules. It is known to induce the development of female secondary sexual characteristics . The compound is lipid soluble and readily absorbed from the proximal gastrointestinal tract. It is metabolized via the hepatic microsomal system to dienestrol, and quinone and epoxide intermediates .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is known to increase the risk of aneuploidy via interference with microtubule assembly .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It diffuses into target cells and interacts with a protein receptor, the estrogen receptor .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The medication has a long duration of action of 6 weeks given by intramuscular injection

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and may have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues

Propriétés

IUPAC Name |

1-methoxy-4-[4-(4-methoxyphenyl)hex-3-en-3-yl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-5-19(15-7-11-17(21-3)12-8-15)20(6-2)16-9-13-18(22-4)14-10-16/h7-14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOAQMIKPYNCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022494 | |

| Record name | Diethylstilbestrol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7773-34-4 | |

| Record name | 1,1′-(1,2-Diethyl-1,2-ethenediyl)bis[4-methoxybenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7773-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylstilbestrol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-bis(4-methoxyphenyl)hex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1595974.png)

![4-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1595979.png)

![2-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1595980.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol](/img/structure/B1595981.png)